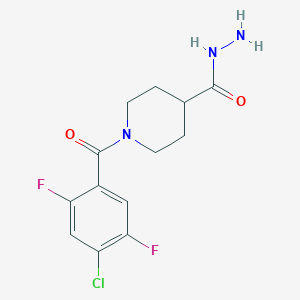

1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide

Description

1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide (CAS: 1053657-03-6) is a piperidine-derived carbohydrazide compound featuring a benzoyl group substituted with chlorine and fluorine at positions 4, 2, and 5, respectively. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4-chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF2N3O2/c14-9-6-10(15)8(5-11(9)16)13(21)19-3-1-7(2-4-19)12(20)18-17/h5-7H,1-4,17H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLZGYISGJCFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)C2=CC(=C(C=C2F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the 4-chloro-2,5-difluorobenzoyl group. The final step involves the formation of the carbohydrazide moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the benzoyl ring is susceptible to nucleophilic substitution due to its electron-withdrawing neighboring fluorine atoms, which activate the aromatic ring.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Aromatic substitution | Amines (e.g., NH₃, alkylamines) in DMF, 80°C | 1-(4-Amino-2,5-difluorobenzoyl)piperidine-4-carbohydrazide | |

| SNAr with thiols | Thiophenol, K₂CO₃, DMSO, 60°C | 1-(4-Phenylthio-2,5-difluorobenzoyl)piperidine-4-carbohydrazide |

These reactions typically proceed under mild conditions due to the electron-deficient aromatic system. The difluoro substituents direct nucleophiles to the para position relative to chlorine.

Hydrazide-Specific Reactions

The carbohydrazide group participates in condensation and cyclization reactions:

Hydrazone Formation

| Carbonyl Source | Conditions | Product | Source |

|---|---|---|---|

| Aldehydes/Ketones | Ethanol, reflux, 4–6 hrs | Schiff base derivatives (e.g., R₁R₂C=N–NHCO-piperidine-benzoyl derivatives) |

Oxidation to Tetrazoles

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| NaNO₂, HCl | 0–5°C, 1 hr | 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbotetrazole |

Amide Hydrolysis

The benzoyl amide linkage is stable under physiological conditions but hydrolyzes under strong acidic or basic conditions:

| Conditions | Reagents | Products | Source |

|---|---|---|---|

| 6M HCl, reflux, 12 hrs | Aqueous HCl | 4-Chloro-2,5-difluorobenzoic acid + piperidine-4-carbohydrazide | |

| 2M NaOH, ethanol, 70°C | Aqueous NaOH | Same as above |

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation, though steric hindrance from the benzoyl group may limit reactivity:

Electrophilic Aromatic Substitution

The difluorobenzoyl ring may undergo electrophilic substitution at meta positions relative to fluorine:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 1-(4-Chloro-2,5-difluoro-3-nitrobenzoyl)piperidine-4-carbohydrazide | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 1-(4-Chloro-2,5-difluoro-3-sulfobenzoyl)piperidine-4-carbohydrazide |

Reduction Reactions

The hydrazide group can be reduced to an amine, though this is less common:

| Reducing Agent | Conditions | Products | Source |

|---|---|---|---|

| LiAlH₄, THF, reflux | Anhydrous conditions | 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-methylamine |

Salt Formation

The piperidine nitrogen and hydrazide group enable salt formation with acids:

| Acid | Conditions | Products | Source |

|---|---|---|---|

| HCl (g) | Diethyl ether, RT | 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide hydrochloride | |

| Trifluoroacetic acid | CH₂Cl₂, RT | Trifluoroacetate salt |

Key Research Findings

-

Anticancer Activity : Derivatives generated via hydrazone formation (Section 2.1) demonstrated IC₅₀ values of 7.9–92 µM against breast, ovarian, and colorectal cancer cells, with enhanced activity upon fluorine substitution .

-

Enzyme Inhibition : Tetrazole derivatives (Section 2.2) showed reversible MAGL inhibition (IC₅₀ = 80 nM) and selectivity over cannabinoid receptors .

-

Metabolic Stability : The benzoylpiperidine core resists cytochrome P450-mediated oxidation, making it favorable for drug design .

Scientific Research Applications

Pharmacological Applications

-

Neurological Disorders

- Research indicates that compounds similar to 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide may act as modulators of GPR6, a receptor implicated in various neurological conditions. This modulation can potentially aid in treating disorders such as Parkinson's disease, Huntington's disease, and schizophrenia .

- Antidepressant Properties

- Anti-cancer Activity

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be modified to create various derivatives with enhanced biological activity. The structure allows for substitutions that can improve solubility and bioavailability, which are critical factors for drug development.

Synthetic Pathway Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-Chloro-2,5-difluorobenzoyl chloride + piperidine | Room temperature | Intermediate compound |

| 2 | Intermediate + hydrazine hydrate | Reflux | This compound |

Case Studies

- Modulation of GPR6

- Antidepressant Efficacy

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent patterns, functional groups, and pharmacological relevance. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Similarity scores (0–1 scale) are derived from structural alignment algorithms .

Key Findings from Comparative Analysis

Carbohydrazide vs. Ketone/Piperazine: The carbohydrazide group in the target compound offers hydrogen-bonding capability, distinguishing it from ketone-containing analogs (e.g., 1-(3-Chloro-4-fluorobenzoyl)-4-piperidinone) or piperazine derivatives (e.g., 2-(2,5-Dichlorophenyl)piperazine), which prioritize basicity or conformational flexibility .

Synthetic Accessibility: The synthesis of tert-butyl esters (e.g., tert-Butyl 4-(2-chloro-5-fluorophenoxy)piperidine-1-carboxylate) involves milder conditions (e.g., DMF, aromatic aldehydes) compared to the target compound’s carbohydrazide formation, which may require hydrazine coupling under reflux .

Commercial Viability :

- The discontinuation of the target compound contrasts with its tert-butyl ester analogs, which remain available. This suggests challenges in scalability or stability, possibly due to hydrolytic sensitivity of the carbohydrazide moiety .

Research Implications and Gaps

- Structural Confirmation : NMR and ESI-MS data for analogs (e.g., δ 1.5–2.5 ppm for piperidine protons in 1H-NMR) highlight methodologies applicable to the target compound, though specific spectral data for it are unavailable .

- Biological Activity : Unlike piperazine derivatives (e.g., antipsychotic candidates), the target compound’s bioactivity remains underexplored, warranting further pharmacological screening .

Biological Activity

1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide (CAS Number: 388094-06-2) is a synthetic compound with potential biological activity. This article explores its chemical properties, mechanisms of action, and relevant biological studies to elucidate its pharmacological profile.

- Molecular Formula : C13H14ClF2N3O2

- Molecular Weight : 317.72 g/mol

- Purity : 98%

- InChI Key : LGLZGYISGJCFNV-UHFFFAOYSA-N

The compound exhibits a range of biological activities attributed to its structural characteristics. It is hypothesized that the presence of the piperidine ring and the difluorobenzoyl moiety contribute to its interaction with various biological targets, potentially influencing pathways involved in cell signaling and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit:

- Antitumor Activity : Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through mitochondrial pathways. The compound may similarly affect mitochondrial function, leading to cell death in malignant cells.

- Antimicrobial Properties : Some derivatives containing piperidine structures have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Studies

Several studies have investigated the biological effects of related compounds:

-

Antitumor Study :

- A study on a hydrazone derivative similar to this compound revealed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspases, leading to apoptosis.

-

Antimicrobial Efficacy :

- Research demonstrated that piperidine derivatives exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The structural features were crucial for enhancing permeability through microbial membranes.

-

Inflammatory Response Modulation :

- In vitro studies indicated that similar compounds could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-2,5-difluorobenzoyl)piperidine-4-carbohydrazide?

The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDCI and HOBt) in anhydrous acetonitrile. Post-reaction purification involves sequential washes (water, NaHCO₃, citric acid) and recrystallization from ethanol or diisopropyl ether. This method ensures high purity and yield, as demonstrated in analogous piperidine-carboxamide syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR to confirm substituent positioning and piperidine ring conformation.

- IR spectroscopy to validate carbonyl (C=O) and hydrazide (N-H) functional groups.

- Elemental analysis to verify stoichiometry (e.g., %C, %H, %N deviations < 0.5%).

- Melting point determination to assess purity (e.g., sharp melting ranges within 1–2°C) .

Q. What storage conditions are recommended to ensure compound stability?

Store in anhydrous environments at 2–8°C, similar to protocols for structurally related piperazine derivatives. Use desiccants and inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for this compound?

Employ factorial experimental design to evaluate variables such as solvent polarity (e.g., CH₃CN vs. DMF), temperature (0–50°C), and stoichiometric ratios of coupling agents. Statistical analysis (e.g., ANOVA) identifies significant factors, reducing trial-and-error iterations .

Q. How should discrepancies between NMR spectral data and computational predictions be resolved?

Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Validate assignments with quantum chemical calculations (e.g., density functional theory) to model nuclear shielding effects. ICReDD’s integrated computational-experimental framework can refine predictions iteratively .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Substituent modulation : Replace the 4-chloro-2,5-difluorobenzoyl group with electron-withdrawing/donating groups (e.g., sulfonamide, methoxy) to assess binding affinity.

- Biological assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., hCA II, IX) using fluorescence-based assays. Correlate IC₅₀ values with computational docking (AutoDock Vina) to identify key binding interactions .

Q. How can stability in physiological conditions be evaluated for pharmacological applications?

Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. Identify major degradation products (e.g., hydrolyzed hydrazide) to guide formulation strategies (e.g., lyophilization) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Use quantum chemical reaction path searches (e.g., GRRM17) to model transition states and intermediates. AI-driven platforms (e.g., COMSOL Multiphysics with ML integration) simulate reaction outcomes under varying conditions, prioritizing high-probability pathways .

Q. How should contradictory elemental analysis and mass spectrometry data be addressed?

Q. What methodologies are recommended for designing enzyme inhibition assays?

- In vitro assays : Use recombinant enzymes (e.g., hCA II) with 4-nitrophenyl acetate as a substrate, monitoring hydrolysis rates spectrophotometrically (λ = 400 nm).

- Molecular docking : Align the compound’s 3D structure (optimized via DFT) with enzyme active sites (PDB: 3KS3) to predict binding modes and guide SAR .

Methodological Notes

- Data Validation : Cross-reference spectral data with computational models to resolve ambiguities (e.g., NOESY for stereochemistry) .

- Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to safety protocols (e.g., P95 respirators for particulate control) when handling hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.